2-(4-Fluorophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group and an octyloxyphenyl group connected through an acetohydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide typically involves the following steps:
Formation of 4-Fluorophenoxyacetic Acid: This is achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Preparation of 4-Fluorophenoxyacetohydrazide: The 4-fluorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 4-fluorophenoxyacetohydrazide with 4-(octyloxy)benzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol
Uniqueness
2-(4-Fluorophenoxy)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H29FN2O3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(E)-(4-octoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H29FN2O3/c1-2-3-4-5-6-7-16-28-21-12-8-19(9-13-21)17-25-26-23(27)18-29-22-14-10-20(24)11-15-22/h8-15,17H,2-7,16,18H2,1H3,(H,26,27)/b25-17+ |
InChI Key |
JZVQPBAXZMOCNU-KOEQRZSOSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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